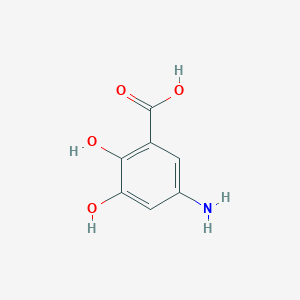

5-Amino-2,3-dihydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-dihydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,9-10H,8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGDAMOOQZMWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720284 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773041-88-6 | |

| Record name | 5-Amino-2,3-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2,3 Dihydroxybenzoic Acid

Chemo-Synthetic Approaches to 5-Amino-2,3-dihydroxybenzoic Acid

The chemical synthesis of 5-Amino-2,3-dihydroxybenzoic acid is a nuanced process that demands careful control over reaction conditions and reagent selection to ensure the desired product is obtained with high purity and yield.

Multi-step Reaction Sequences and Pathway Elucidation

A plausible and commonly employed strategy for the synthesis of 5-Amino-2,3-dihydroxybenzoic acid involves a multi-step sequence starting from a readily available precursor, 2,3-dihydroxybenzoic acid. The general pathway can be elucidated as follows:

Nitration: The initial step is the regioselective nitration of 2,3-dihydroxybenzoic acid. This electrophilic aromatic substitution introduces a nitro group (-NO2) onto the benzene (B151609) ring. The directing effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups guide the position of the incoming nitro group.

Reduction: The subsequent step involves the reduction of the nitro group to an amino group (-NH2). This transformation is a critical step and can be achieved using various reducing agents. The successful completion of this step yields the final product, 5-Amino-2,3-dihydroxybenzoic acid.

This two-step process, while conceptually straightforward, requires meticulous optimization at each stage to manage selectivity and reactivity.

Strategic Reagent Selection and Reaction Condition Optimization

The choice of reagents and the optimization of reaction conditions are paramount for the successful synthesis of 5-Amino-2,3-dihydroxybenzoic acid.

For the nitration step , a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4) is a conventional nitrating agent. The concentration of the acids and the reaction temperature must be carefully controlled to prevent over-nitration or degradation of the starting material. Alternative nitrating agents, such as nitronium tetrafluoroborate (B81430) (NO2BF4), may offer milder reaction conditions and improved selectivity.

For the reduction of the nitro group , several methods are available:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2). It is often a clean and efficient method, yielding water as the only byproduct.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of an acid, typically hydrochloric acid (HCl). This method is robust but may require more extensive purification of the final product.

Sodium Dithionite (B78146): In a more contemporary approach, sodium dithionite (Na2S2O4) can be used as a reducing agent in an aqueous or mixed aqueous-organic solvent system. This reagent is relatively mild and can be selective for the reduction of nitro groups in the presence of other functional groups.

Optimization of these conditions involves adjusting temperature, pressure (for catalytic hydrogenation), reaction time, and solvent systems to maximize the yield and purity of 5-Amino-2,3-dihydroxybenzoic acid.

Regio- and Stereoselectivity Considerations in Synthesis

Regioselectivity is a key consideration during the nitration of 2,3-dihydroxybenzoic acid. The hydroxyl groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The combined influence of these groups directs the incoming nitro group primarily to the 5-position, which is para to one hydroxyl group and ortho to the other, and meta to the carboxylic acid. This inherent regioselectivity simplifies the synthesis by favoring the formation of the desired isomer.

As the final product, 5-Amino-2,3-dihydroxybenzoic acid, is achiral, stereoselectivity is not a factor in its synthesis.

Scalability and Efficiency Assessments of Synthetic Routes

The scalability of the synthetic route to 5-Amino-2,3-dihydroxybenzoic acid is a critical factor for its potential industrial production.

| Synthetic Step | Considerations for Scalability | Potential Efficiency Challenges |

| Nitration | Management of exothermic reaction, safe handling of concentrated acids. | Potential for side product formation, requiring purification. |

| Reduction (Catalytic Hydrogenation) | Requires specialized high-pressure reactors, catalyst handling and recovery. | Catalyst poisoning, incomplete reaction. |

| Reduction (Metal-Acid) | Handling of large quantities of metal and acid, waste disposal. | Stoichiometric use of reagents, extensive workup. |

Bio-Synthetic and Semi-Synthetic Strategies for 5-Amino-2,3-dihydroxybenzoic Acid

While chemo-synthetic routes are well-established, there is growing interest in the development of biosynthetic and semi-synthetic strategies for the production of 5-Amino-2,3-dihydroxybenzoic acid, driven by the potential for milder reaction conditions and improved sustainability.

Enzymatic Conversion Pathways Involving 5-Amino-2,3-dihydroxybenzoic Acid Precursors

The enzymatic synthesis of 5-Amino-2,3-dihydroxybenzoic acid is an area of active research. One plausible semi-synthetic approach would involve the enzymatic hydroxylation of a suitable precursor. For instance, the use of hydroxylase enzymes to introduce one or both of the hydroxyl groups onto an aminobenzoic acid derivative is a potential strategy.

Recent advances in the enzymatic hydroxylation of amino acids and their derivatives suggest that specific enzymes could be engineered or discovered to catalyze the desired transformations. mdpi.com For example, enzymes involved in the metabolism of similar compounds, such as 5-aminosalicylic acid, could be investigated for their potential to be adapted for the synthesis of 5-Amino-2,3-dihydroxybenzoic acid. nih.govnih.gov

The development of a fully biosynthetic pathway would likely involve the engineering of a microorganism to produce the target molecule from simple carbon sources. This would require the introduction and optimization of a heterologous metabolic pathway. While no such pathway has been fully elucidated for 5-Amino-2,3-dihydroxybenzoic acid, the extensive research into the biosynthesis of other hydroxybenzoic acids provides a solid foundation for future work in this area.

Microbial Fermentation and Biocatalytic Production Systems

The microbial production of the core chemical structure, 2,3-dihydroxybenzoic acid (2,3-DHBA), is a naturally occurring process in various bacteria, where it primarily serves as a precursor for the synthesis of iron-chelating molecules known as siderophores. wikipedia.orgnih.gov For instance, enterobactin, a high-affinity siderophore produced by Escherichia coli and other Enterobacteriaceae, incorporates three molecules of 2,3-DHBA. wikipedia.org The biosynthesis of 2,3-DHBA is a branch of the shikimate pathway, diverging at the central intermediate, chorismic acid. wikipedia.org

The established biosynthetic route from chorismate to 2,3-DHBA involves two key enzymatic steps. First, chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). bohrium.com Subsequently, a dehydrogenase enzyme converts isochorismate to 2,3-dihydro-2,3-dihydroxybenzoate, which is then oxidized to 2,3-DHBA. nih.gov Studies on organisms like Aerobacter aerogenes (now classified as Enterobacter aerogenes) were instrumental in elucidating these intermediate steps. bohrium.comnih.gov

Biocatalytic systems can utilize either whole cells or isolated enzymes to perform these transformations. Fermentation processes using wild-type or mutated strains of these microorganisms can accumulate 2,3-DHBA. For example, certain strains of Bacillus and Lactobacillus acidophilus are known to produce siderophores containing 2,3-DHBA, indicating their inherent capacity to synthesize this backbone. mdpi.com The production of 5-amino-2,3-dihydroxybenzoic acid would then require a subsequent amination step, where an amino group is added to the 2,3-DHBA ring. While less common as a natural product, the enzymatic machinery for aromatic amination exists and can be exploited.

Genetic Engineering Approaches for Enhanced Biosynthesis of Aromatic Amino Acids

Enhancing Chorismate Supply: The shikimate pathway is tightly regulated, primarily through feedback inhibition of the first enzyme, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, by the aromatic amino acids. frontiersin.org A common and effective strategy to boost chorismate availability is to overexpress a feedback-resistant variant of this enzyme. frontiersin.orgbiorxiv.org In E. coli, there are three DAHP synthase isoenzymes (encoded by aroF, aroG, and aroH), and expressing a mutated version, such as aroGD146N, prevents feedback inhibition and significantly increases metabolic flux into the pathway. biorxiv.org Further enhancements can be achieved by overexpressing other pathway enzymes to prevent the accumulation of intermediates and pull flux towards chorismate. biorxiv.orgfrontiersin.org

Engineering the Terminal Pathway: With an enhanced supply of chorismate, engineering efforts can focus on the terminal pathway. This involves:

Conversion to 2,3-DHBA: Overexpression of an isochorismate synthase (ICS) is the critical step to divert chorismate towards 2,3-DHBA synthesis.

Aromatic Amination: The introduction of the amino group at the C-5 position is the key step to form the final product. While a specific enzyme for this reaction on 2,3-DHBA is not well-characterized, knowledge can be drawn from the biosynthesis of other aminobenzoic acids, such as para-aminobenzoic acid (pABA). The biosynthesis of pABA from chorismate is catalyzed by aminodeoxychorismate synthase (encoded by pabA and pabB) and aminodeoxychorismate lyase (pabC). biorxiv.org A potential strategy involves identifying an aminotransferase enzyme that can recognize 2,3-DHBA or an intermediate like isochorismate as a substrate. Alternatively, protein engineering could be used to alter the substrate specificity of existing aminotransferases to perform the desired C-5 amination.

By combining these approaches—enhancing the central aromatic pathway and tailoring the terminal enzymatic steps—a robust microbial cell factory can be designed for the dedicated production of 5-Amino-2,3-dihydroxybenzoic acid.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2,3 Dihydroxybenzoic Acid

Electrophilic Aromatic Substitution Reactions of the 5-Amino-2,3-dihydroxybenzoic Acid Core

The aromatic ring of 5-Amino-2,3-dihydroxybenzoic acid is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of the strongly electron-donating amino (-NH₂) and hydroxyl (-OH) groups. wikipedia.org These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles. wikipedia.org The directing effects of these substituents determine the position of substitution. Both the amino and hydroxyl groups are ortho-, para-directing. Given their positions on the ring, incoming electrophiles are expected to substitute at positions C4 and C6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. wikipedia.org

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. lumenlearning.com The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). lumenlearning.com For a highly activated ring like that of 5-Amino-2,3-dihydroxybenzoic acid, milder nitrating agents might be sufficient. libretexts.org

Halogenation: The introduction of a halogen (e.g., bromine, chlorine) can be accomplished using the elemental halogen in the presence of a Lewis acid catalyst, such as an iron(III) halide. lumenlearning.comlibretexts.org The catalyst polarizes the halogen molecule, creating a stronger electrophile. lumenlearning.com The high reactivity of the substrate may even allow for halogenation without a catalyst.

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is typically carried out using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile in this reaction is sulfur trioxide (SO₃). lumenlearning.com

The table below summarizes the expected major products of monosubstitution based on the directing effects of the existing functional groups.

| Reaction | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Amino-2,3-dihydroxy-4-nitrobenzoic acid and 5-Amino-2,3-dihydroxy-6-nitrobenzoic acid |

| Bromination | Br₂, FeBr₃ | 4-Bromo-5-amino-2,3-dihydroxybenzoic acid and 6-Bromo-5-amino-2,3-dihydroxybenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 5-Amino-2,3-dihydroxy-4-sulfobenzoic acid and 5-Amino-2,3-dihydroxy-6-sulfobenzoic acid |

Nucleophilic Reactions Involving Amino and Hydroxyl Functional Groups

The amino and hydroxyl groups of 5-Amino-2,3-dihydroxybenzoic acid contain lone pairs of electrons, making them nucleophilic. These groups can readily react with various electrophiles.

Acylation: The amino group can be acylated to form an amide. This reaction typically involves reacting the amino acid with an acyl chloride or an acid anhydride. google.comcsbsju.edu For instance, reaction with acetyl chloride would yield 5-acetamido-2,3-dihydroxybenzoic acid. Similarly, the hydroxyl groups can be acylated to form esters. Selective acylation can be challenging due to the presence of multiple reactive sites.

Alkylation: The amino and hydroxyl groups can also undergo alkylation. For example, the amino group can be alkylated using alkyl halides. nih.gov The hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group to form an alkoxide followed by reaction with an alkyl halide.

Carboxylic Acid Functional Group Transformations and Derivatives

The carboxylic acid group of 5-Amino-2,3-dihydroxybenzoic acid can be converted into a variety of derivatives through nucleophilic acyl substitution. khanacademy.org

Esterification: In the presence of an acid catalyst, the carboxylic acid can react with an alcohol to form an ester. This reaction is known as Fischer esterification. youtube.com For example, reacting 5-Amino-2,3-dihydroxybenzoic acid with methanol (B129727) would produce methyl 5-amino-2,3-dihydroxybenzoate.

Amide Formation: The carboxylic acid can be converted into an amide by reacting it with an amine. However, direct reaction is often difficult because the basic amine will deprotonate the acidic carboxylic acid. libretexts.org Therefore, a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), is often used to activate the carboxylic acid. khanacademy.orglibretexts.org Non-ribosomal peptide synthetase (NRPS) A-domains have also been shown to catalyze the formation of an amide bond between 2,3-dihydroxybenzoic acid and L-cysteine. rsc.org

Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride by treatment with thionyl chloride (SOCl₂). libretexts.orgyoutube.com The resulting 5-amino-2,3-dihydroxybenzoyl chloride would be a versatile intermediate for the synthesis of esters and amides.

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. This can sometimes be achieved by heating the carboxylic acid, particularly if there is an electron-withdrawing group in the ortho or para position. google.com Studies on 2,3-dihydroxybenzoate decarboxylase from Aspergillus oryzae have shown that this enzyme can catalyze the decarboxylation at a pH of 5.0. nih.gov

The following table outlines some key transformations of the carboxylic acid group.

| Reaction | Reagent(s) | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, DCC | Amide |

| Acid Chloride Formation | SOCl₂ | Acid Chloride |

| Decarboxylation | Heat or Enzyme | 2,3-Dihydroxyphenol |

Redox Chemistry and Aromatic Ring Modifications of 5-Amino-2,3-dihydroxybenzoic Acid

The electron-rich aromatic ring and the functional groups of 5-Amino-2,3-dihydroxybenzoic acid are susceptible to oxidation and reduction reactions.

Oxidation: The dihydroxybenzene moiety is particularly prone to oxidation, which can lead to the formation of quinone-type structures. Electrochemical studies of 2,3-dihydroxybenzoic acid have shown that it can undergo a one-electron oxidation to form a semiquinone radical, which can then be further oxidized to a quinone at an electrode surface. nih.gov This oxidation is enhanced in the presence of Cu(II) ions. nih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.com The aromatic ring itself can be reduced under more forcing conditions, such as catalytic hydrogenation at high pressure and temperature, which would yield 5-aminocyclohexane-1,2-diol-3-carboxylic acid.

Interaction with Reducing Sugars: In the presence of reducing sugars like lactose, 5-amino-2-hydroxybenzoic acid (a related compound) can undergo degradation to form 5-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]-2-hydroxybenzoic acid. google.comgoogle.com This suggests that 5-Amino-2,3-dihydroxybenzoic acid may undergo similar reactions.

Reaction Kinetics and Mechanistic Studies of Chemical Transformations

Detailed kinetic and mechanistic studies on 5-Amino-2,3-dihydroxybenzoic acid itself are not extensively reported in the provided search results. However, general principles of related reactions provide insight.

Electrophilic Aromatic Substitution: The mechanism of SEAr involves the initial attack of the electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. libretexts.org The rate-determining step is the formation of this intermediate, as it involves the temporary loss of aromaticity. lumenlearning.com The subsequent loss of a proton restores the aromaticity and yields the substituted product. libretexts.org

Nucleophilic Acyl Substitution: The reactions of the carboxylic acid group proceed via a nucleophilic acyl substitution mechanism. khanacademy.org This typically involves the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. The departure of the leaving group (e.g., -OH, -Cl, -OR) then regenerates the carbonyl double bond. khanacademy.org

Enzymatic Reactions: The decarboxylation of 2,3-dihydroxybenzoic acid by the enzyme 2,3-dihydroxybenzoate decarboxylase has been studied. nih.gov The study identified a V-shaped tunnel in the enzyme through which the substrate travels and highlighted the role of a tyrosine residue in controlling substrate entry and exit. nih.gov The direction of the reaction (decarboxylation vs. carboxylation) was found to be pH-dependent. nih.gov

Derivatization Strategies and Analogue Synthesis Based on 5 Amino 2,3 Dihydroxybenzoic Acid

Amidation and Esterification Reactions of 5-Amino-2,3-dihydroxybenzoic Acid

The presence of both a carboxylic acid and an amino group on the 5-Amino-2,3-dihydroxybenzoic acid backbone allows for the formation of amide and ester derivatives. These reactions are fundamental in medicinal chemistry for altering properties such as solubility, stability, and biological activity.

Amidation: The amino group can be acylated, or the carboxylic acid can be coupled with various amines to form amides. For instance, the acylation of the amino group of the related compound 5-amino-2-hydroxybenzoic acid (mesalamine) has been explored. A study on the analgesic activity of its derivatives involved the acetylation of the amino group to form 5-acetamido-2-hydroxy benzoic acid (PS1) using acetic anhydride. Further N-acylation with benzoyl chloride and phenylacetyl chloride yielded the corresponding N-benzoyl (PS2) and N-phenylacetyl (PS3) derivatives, respectively. mdpi.com These reactions are typically carried out in the presence of a base like potassium carbonate. mdpi.com Similarly, derivatives of dihydroxybenzoic acid have been synthesized, such as 4-[N-(2',3'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid, by reacting the dihydroxybenzoic acid with an appropriate amine. google.com Standard peptide coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) are often employed for forming amide bonds between carboxylic acids and amines. nih.gov

Esterification: The carboxylic acid moiety of 5-Amino-2,3-dihydroxybenzoic acid can be esterified with various alcohols to produce ester analogues. This can be achieved using methods such as Fischer esterification with an alcohol in the presence of a strong acid catalyst. For example, esters of p-hydroxybenzoic acid, known as parabens, are widely synthesized. ppor.az The esterification of terpenoid alcohols with phenolic acids has been accomplished using coupling agents like DCC. nih.gov A study on a hydrogen sulfide-releasing derivative of mesalamine involved the synthesis of an ester linkage, creating 5-amino-2-hydroxybenzoic acid 4-(5-thioxo-5H- umich.eduresearchgate.netdithiol-3yl)-phenyl ester (ATB-429). nih.gov Selective esterification in the presence of other reactive groups like hydroxyls can be challenging and may require protective group strategies or specific catalytic systems.

Table 1: Examples of Amidation and Esterification Reactions

| Reaction Type | Starting Material | Reagent(s) | Product | Reference |

|---|---|---|---|---|

| Amidation | 5-Amino-2-hydroxybenzoic acid | Acetic anhydride | 5-Acetamido-2-hydroxy benzoic acid | mdpi.com |

| Amidation | 5-Amino-2-hydroxybenzoic acid | Benzoyl chloride, K2CO3 | 5-Benzamido-2-hydroxybenzoic acid | mdpi.com |

| Amidation | 2,3-Dihydroxybenzoic acid | 4-(Aminomethyl)cyclohexane-1-carboxylic acid | 4-[N-(2',3'-dihydroxybenzoyl)aminomethyl]cyclohexane-1-carboxylic acid | google.com |

| Esterification | 5-Amino-2-hydroxybenzoic acid | 4-(5-Thioxo-5H- umich.eduresearchgate.netdithiol-3-yl)phenol | ATB-429 | nih.gov |

| Esterification | Vanillic acid | Fenchol, DCC | Fenchyl vanillate | nih.gov |

Etherification and Alkylation at Hydroxyl Sites

The two hydroxyl groups of 5-Amino-2,3-dihydroxybenzoic acid are nucleophilic and can undergo etherification or alkylation. Selective alkylation of one or both hydroxyl groups, while leaving the amino and carboxylic acid groups intact, is a key synthetic challenge that often requires the use of protecting groups.

Methods for the selective O-alkylation of aminophenols have been developed. One common strategy involves the protection of the more nucleophilic amino group, for example, by forming a Schiff base (imine) with an aldehyde like benzaldehyde. The phenolic hydroxyl group can then be alkylated using an alkyl halide in the presence of a base such as potassium carbonate. Subsequent hydrolysis of the imine with acid regenerates the free amino group, yielding the O-alkylated aminophenol. umich.eduresearchgate.net This approach could be adapted for the selective etherification of the hydroxyl groups of 5-Amino-2,3-dihydroxybenzoic acid, although the presence of the second hydroxyl and the carboxylic acid adds complexity.

Phase transfer catalysis (PTC) has also been employed for the alkylation of phenols and their derivatives under solvent-free conditions. tandfonline.com For instance, the alkylation of p-aminophenol has been achieved with high selectivity for mono-O-alkylation using sodium hydroxide (B78521) and a phase transfer catalyst like Aliquat 336. tandfonline.com The etherification of hydroxybenzoic acids can also be performed by reacting them with an alkyl halide in a basic aqueous or biphasic system, often at elevated temperatures and pressures. google.com For di- or tri-hydroxybenzoic acids, controlling the degree of etherification can be difficult, often leading to mixtures of products.

Table 2: Strategies for Selective Alkylation of Phenolic Compounds

| Compound Type | Reaction | Strategy | Reagents | Reference |

|---|

Halogenation and Other Aromatic Substitutions on the Benzoic Acid Ring

The benzene (B151609) ring of 5-Amino-2,3-dihydroxybenzoic acid is highly activated towards electrophilic aromatic substitution due to the strong activating and ortho-, para-directing effects of the amino and hydroxyl substituents. This allows for reactions like halogenation, nitration, and sulfonation.

Halogenation: Direct halogenation of highly activated aromatic rings like phenols can often proceed without a catalyst. wikipedia.org For 5-Amino-2,3-dihydroxybenzoic acid, the amino and two hydroxyl groups all direct incoming electrophiles to the C4 and C6 positions. Given that the C5 position is already occupied by the amino group, substitution would be expected to occur at the C4 and C6 positions. The reaction of aromatic compounds with halogens like chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3, FeBr3) is a standard method for halogenation. wikipedia.orglibretexts.org For less reactive substrates, this is essential, but for a highly activated ring, the reaction may need to be controlled to prevent poly-substitution. Iodination often requires an oxidizing agent, such as nitric acid or hydrogen peroxide, to generate a more potent electrophilic iodine species. wikipedia.orglibretexts.org

A related reaction is halodecarboxylation, where a carboxylic acid group is replaced by a halogen. This has been observed in hydroxybenzoic acids; for example, the reaction of some 2- and 4-hydroxybenzoic acids with iodine can lead to 2,4,6-triiodophenol (B146134) through a process involving both iodination and decarboxylation. acs.org

Cyclization Reactions and Formation of Heterocyclic Compounds Incorporating the Core Structure

The proximate amino and hydroxyl groups in 5-Amino-2,3-dihydroxybenzoic acid make it an excellent precursor for the synthesis of fused heterocyclic systems, particularly benzoxazoles and phenoxazines.

Benzoxazole (B165842) Formation: Benzoxazoles are commonly synthesized via the condensation of a 2-aminophenol (B121084) with a carboxylic acid or its derivatives (like acyl chlorides or esters), or with aldehydes. nih.govorganic-chemistry.orgrsc.org The reaction of 5-Amino-2,3-dihydroxybenzoic acid (acting as the 2-aminophenol component) with various aldehydes or carboxylic acids would lead to the formation of a benzoxazole ring. This cyclization typically involves the initial formation of a Schiff base (with an aldehyde) or an amide (with a carboxylic acid), followed by an intramolecular cyclization and dehydration. rsc.org A wide range of catalysts, including Brønsted acids, Lewis acids (like zinc triflate), and solid-supported catalysts, have been used to facilitate this transformation under various conditions, including microwave irradiation and sonication. nih.govijpbs.com

Phenoxazine (B87303) Formation: The oxidative coupling of o-aminophenols is a primary route to phenoxazinone structures. researchgate.netnih.gov In nature, the enzyme phenoxazinone synthase catalyzes the conversion of o-aminophenol to 2-aminophenoxazin-3-one. nih.govacs.org In the laboratory, this transformation can be mimicked using various metal complexes as catalysts, such as those containing copper(II) or cobalt(II)/(III). nih.gov For example, 3-hydroxyanthranilic acid, an isomer of the target compound, can be converted to cinnabarinic acid (a phenoxazinone derivative) in the presence of hemoglobin and manganese. nih.gov These reactions suggest that 5-Amino-2,3-dihydroxybenzoic acid could be a substrate for similar oxidative cyclizations to form substituted phenoxazinone-dicarboxylic acids.

Table 3: Potential Cyclization Reactions

| Heterocyclic Product | Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|---|

| Benzoxazole | Condensation/Cyclization | 5-Amino-2,3-dihydroxybenzoic acid + Aldehyde/Carboxylic Acid | Formation of an oxazole (B20620) ring fused to the benzene core. | nih.govorganic-chemistry.orgrsc.orgresearchgate.net |

| Phenoxazinone | Oxidative Coupling | 5-Amino-2,3-dihydroxybenzoic acid | Dimerization and cyclization to form a phenoxazine system. | researchgate.netnih.govacs.org |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues in Chemical Systems

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of analogues influences their activity. For derivatives of dihydroxybenzoic acids, SAR studies have often focused on antioxidant, antimicrobial, and enzyme inhibitory activities.

The antioxidant capacity of dihydroxybenzoic acid (DHBA) isomers is strongly dependent on the number and position of the hydroxyl groups. nih.govresearchgate.net Studies have shown that DHBAs with hydroxyl groups in the ortho (e.g., 2,3-DHBA) or para positions relative to each other often exhibit higher antioxidant activity. This is attributed to their ability to stabilize the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding. nih.gov For instance, 2,3-DHBA, 2,5-DHBA, and 3,4-DHBA generally show stronger antioxidant effects than isomers where the hydroxyls are in a meta arrangement. nih.gov The addition of a third hydroxyl group, as in gallic acid (3,4,5-trihydroxybenzoic acid), often further enhances antioxidant potential. globalresearchonline.net

In a study investigating the inhibition of α-amylase, 2,3,4-trihydroxybenzoic acid showed the strongest inhibitory effect among 17 tested phenolic acids, highlighting the importance of the substitution pattern. mdpi.com Another study explored the ability of DHBA isomers to dissociate amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease. The 2,3-, 2,5-, and 3,4-DHBA isomers were found to be active dissociators, while other isomers were inactive, indicating that the specific arrangement of the hydroxyl groups is critical for this activity. nih.gov

SAR studies on amide derivatives have also been conducted. A quantitative structure-activity relationship (QSAR) study on amide derivatives as xanthine (B1682287) oxidase inhibitors showed that specific structural features are required for potent inhibition. frontiersin.org In the case of the analgesic 5-acetamido-2-hydroxy benzoic acid derivatives, the nature of the acyl group attached to the amino function was shown to modulate the biological activity. mdpi.com These studies underscore that modifications to any of the functional groups on the 5-Amino-2,3-dihydroxybenzoic acid core—the catechol, the amino group, or the carboxylic acid—can significantly impact the resulting analogue's biological or chemical properties.

Table 4: Summary of SAR Findings for Dihydroxybenzoic Acid Analogues

| Activity | Key Structural Features for High Activity | Inactive or Less Active Features | Compound Examples | Reference |

|---|---|---|---|---|

| Antioxidant | Ortho or para-disposed hydroxyl groups; increased number of hydroxyl groups. | Meta-disposed hydroxyl groups. | 2,3-DHBA, 3,4-DHBA, Gallic acid | nih.govglobalresearchonline.net |

| Aβ Oligomer Dissociation | 2,3-, 2,5-, and 3,4-dihydroxy substitution patterns. | Monohydroxybenzoic acids; 2,4-, 2,6-, 3,5-DHBA isomers. | 2,3-Dihydroxybenzoic acid, 2,5-Dihydroxybenzoic acid | nih.gov |

| α-Amylase Inhibition | 2,3,4-trihydroxy substitution. | Fewer hydroxyl groups or different substitution patterns. | 2,3,4-Trihydroxybenzoic acid | mdpi.com |

| Analgesic (Amides) | N-acylation of the 5-amino group. | Unsubstituted amino group. | 5-Acetamido-2-hydroxy benzoic acid | mdpi.com |

Role As a Precursor and Building Block in Complex Chemical Syntheses

Integration into Natural Product Total Synthesis

While direct applications of 5-Amino-2,3-dihydroxybenzoic acid in the total synthesis of specific natural products are not extensively documented, the closely related isomer, 3-Amino-5-hydroxybenzoic acid (AHBA) , serves as a prominent example of the utility of aminohydroxybenzoic acids as key building blocks in the biosynthesis of a major class of antibiotics. nih.govacs.orgnih.govcaymanchem.comjst.go.jp AHBA is the established precursor to the mC7N (meta-amino, seven-carbon) unit that forms the ansa-bridge characteristic of the ansamycin (B12435341) family of antibiotics, which includes compounds like rifamycin and geldanamycin. caymanchem.com The biosynthesis of these complex natural products involves the incorporation of AHBA, which is itself synthesized through a specialized branch of the shikimate pathway. acs.orgnih.gov

The structural similarities between 5-Amino-2,3-dihydroxybenzoic acid and AHBA suggest the former's potential as a synthetic precursor for novel, unnatural product analogs. The amino and carboxylic acid groups provide handles for peptide coupling and amidation reactions, while the catechol (1,2-dihydroxybenzene) unit can participate in various transformations, including oxidation, chelation of metals, and formation of heterocyclic rings. This trifunctionality allows for the regioselective modification of the molecule, enabling its incorporation into complex molecular architectures reminiscent of natural products.

Table 1: Comparison of 5-Amino-2,3-dihydroxybenzoic acid and 3-Amino-5-hydroxybenzoic acid

| Feature | 5-Amino-2,3-dihydroxybenzoic acid | 3-Amino-5-hydroxybenzoic acid (AHBA) |

|---|---|---|

| Structure | Amino and two hydroxyl groups on a benzoic acid backbone. | Amino and one hydroxyl group on a benzoic acid backbone. |

| Known Role | Potential as a synthetic building block. | Established precursor in the biosynthesis of ansamycin antibiotics. nih.govacs.orgnih.govcaymanchem.comjst.go.jp |

| Key Functional Groups | Amino, Carboxylic Acid, Catechol | Amino, Carboxylic Acid, Phenol |

Utilization in Supramolecular Chemistry and Material Science Precursor Development

The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-ordered assemblies. Benzoic acid and its derivatives are well-known for their ability to form predictable hydrogen-bonding motifs, leading to the creation of dimers, tapes, and more complex architectures. mpg.denih.govrsc.orgresearchgate.netresearchgate.net

5-Amino-2,3-dihydroxybenzoic acid is exceptionally well-suited for applications in supramolecular chemistry and the development of new materials. The molecule possesses multiple hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the carboxylic acid and hydroxyl oxygens). This rich functionality can be exploited to direct the self-assembly of the molecule into intricate, three-dimensional networks.

The key intermolecular interactions that can be anticipated for 5-Amino-2,3-dihydroxybenzoic acid include:

Carboxylic Acid Dimerization: The carboxylic acid groups can form strong, dimeric hydrogen bonds, a common and robust motif in the self-assembly of benzoic acids. researchgate.net

Hydroxyl Group Interactions: The two adjacent hydroxyl groups can participate in hydrogen bonding with neighboring molecules, contributing to the stability and dimensionality of the supramolecular structure.

Amino Group Participation: The amino group can act as a hydrogen bond donor, further strengthening the intermolecular network.

Intra- and Intermolecular Hydrogen Bonding: The proximity of the functional groups allows for the possibility of both intramolecular hydrogen bonds, which would influence the conformation of the molecule, and intermolecular hydrogen bonds, which drive self-assembly.

By modifying the substitution pattern on the aromatic ring or by co-crystallization with other molecules, it is possible to fine-tune the supramolecular architecture and, consequently, the properties of the resulting material. This approach could lead to the development of novel functional materials, such as porous organic frameworks, gels, and liquid crystals.

Intermediate in the Synthesis of Advanced Organic Scaffolds and Complex Molecules

The diverse reactivity of the functional groups present in 5-Amino-2,3-dihydroxybenzoic acid makes it a valuable intermediate in the synthesis of a wide array of advanced organic scaffolds and complex molecules, particularly heterocyclic compounds. Aminobenzoic acids, in general, are recognized as versatile building blocks in medicinal chemistry and organic synthesis. nih.govresearchgate.netnih.govmdpi.comwikipedia.org

The synthetic utility of 5-Amino-2,3-dihydroxybenzoic acid can be envisioned through several reaction pathways:

Heterocycle Formation: The amino group, in conjunction with the carboxylic acid, can be utilized in condensation reactions to form various heterocyclic systems. For example, reaction with 1,2-dicarbonyl compounds could yield quinoxaline derivatives, while reactions with other bifunctional reagents could lead to the synthesis of benzodiazepines, quinazolinones, and other pharmacologically relevant scaffolds. rdd.edu.iqnih.govfrontiersin.org

Derivatization of the Catechol Unit: The 1,2-dihydroxybenzene moiety can be readily derivatized to form acetals, ethers, and esters. It can also serve as a precursor for the synthesis of benzodioxole and benzodioxane ring systems.

Modification of the Amino and Carboxylic Acid Groups: The amino group can be acylated, alkylated, or diazotized, opening up a wide range of synthetic possibilities. The carboxylic acid can be converted to esters, amides, or acid chlorides, allowing for its coupling with a variety of other molecules.

The strategic combination of these transformations allows for the construction of complex, polyfunctional molecules from a relatively simple starting material. This makes 5-Amino-2,3-dihydroxybenzoic acid a promising candidate for the development of combinatorial libraries for drug discovery and for the synthesis of novel ligands for catalysis and materials science.

Table 2: Potential Reactions of 5-Amino-2,3-dihydroxybenzoic acid for Scaffold Synthesis

| Functional Group | Potential Reactions | Resulting Scaffolds/Derivatives |

|---|---|---|

| Amino Group | Acylation, Alkylation, Diazotization, Condensation | Amides, Substituted Amines, Azo Compounds, Heterocycles |

| Hydroxyl Groups | Etherification, Esterification, Acetal Formation | Ethers, Esters, Benzodioxoles/Benzodioxanes |

| Carboxylic Acid | Esterification, Amidation, Acid Chloride Formation | Esters, Amides, Acyl Halides |

Advanced Analytical and Computational Characterization of 5 Amino 2,3 Dihydroxybenzoic Acid

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition and structure of 5-Amino-2,3-dihydroxybenzoic acid. By providing highly accurate mass measurements, HRMS can confirm the molecular formula, C₇H₇NO₄, with a molecular weight of approximately 169.14 g/mol . sigmaaldrich.com

Tandem mass spectrometry (MS/MS) experiments are crucial for detailed structural elucidation. In these experiments, the protonated or deprotonated molecule is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a molecular fingerprint, revealing the connectivity of the atoms. For instance, the fragmentation of dihydroxybenzoic acid isomers often involves the loss of water (H₂O) and carbon dioxide (CO₂), and the specific fragmentation pathways can help to distinguish between different isomers. nih.gov The presence of the amino group in 5-Amino-2,3-dihydroxybenzoic acid would introduce unique fragmentation pathways, such as the loss of ammonia (B1221849) (NH₃) or related fragments, further aiding in its unambiguous identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the solution-state structure, conformation, and dynamic processes of 5-Amino-2,3-dihydroxybenzoic acid. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus. jocpr.com

Conformational Analysis: The relative orientations of the carboxyl, hydroxyl, and amino substituents on the benzene (B151609) ring can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). beilstein-journals.org These experiments detect through-space interactions between protons, providing insights into the preferred rotational conformations of the functional groups. The dynamics of these groups, such as the rotation of the amino and hydroxyl groups, can also be studied by analyzing changes in the NMR spectra at different temperatures. nih.gov

Tautomeric Analysis: The presence of both acidic (carboxyl and hydroxyl) and basic (amino) functional groups raises the possibility of tautomerism, including the formation of zwitterionic species in solution. researchgate.net ¹⁵N NMR spectroscopy is particularly valuable for studying the protonation state of the amino group. beilstein-journals.orgnih.gov The chemical shift of the nitrogen atom is highly sensitive to its protonation state. By comparing experimental ¹⁵N NMR data with theoretical calculations for different tautomers, the dominant species in a given solvent can be identified. beilstein-journals.org The rate of proton exchange between the different functional groups can also be quantified using specialized NMR experiments. beilstein-journals.org

X-ray Crystallography for Solid-State Structure Determination

For 5-Amino-2,3-dihydroxybenzoic acid, X-ray crystallography would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-C, C-O, C-N, and C=O bonds.

The bond angles between the substituents and the aromatic ring.

The presence of intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds are expected between the adjacent hydroxyl groups and between a hydroxyl group and the carbonyl oxygen of the carboxylic acid. researchgate.net Intermolecular hydrogen bonds involving the amino, hydroxyl, and carboxyl groups would play a crucial role in stabilizing the crystal structure. researchgate.netresearchgate.net

The potential for the molecule to exist in a zwitterionic form in the solid state, where the amino group is protonated (-NH₃⁺) and the carboxylic acid is deprotonated (-COO⁻). researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. jocpr.comnih.gov These spectra provide characteristic frequencies for the various functional groups present in 5-Amino-2,3-dihydroxybenzoic acid, confirming its structure and providing information about hydrogen bonding. youtube.comresearchgate.net

Key Vibrational Modes for 5-Amino-2,3-dihydroxybenzoic Acid:

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 |

| N-H (amino) | Stretching | 3300-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C=O (carboxyl) | Stretching | 1680-1710 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (hydroxyl) | Stretching | 1200-1300 |

| C-N (amino) | Stretching | 1250-1350 |

Data compiled from general spectroscopic tables and analysis of similar compounds. jocpr.comnih.govyoutube.comresearchgate.netnih.gov

The positions and shapes of the O-H and N-H stretching bands are particularly sensitive to hydrogen bonding. Broad bands in these regions are indicative of strong intermolecular interactions. The C=O stretching frequency can also be affected by both intramolecular and intermolecular hydrogen bonding.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry provides a powerful theoretical framework to complement experimental findings and to gain deeper insights into the properties and reactivity of 5-Amino-2,3-dihydroxybenzoic acid.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to model the electronic structure of molecules. jocpr.comnih.govnih.gov For 5-Amino-2,3-dihydroxybenzoic acid, these calculations can provide:

Optimized Molecular Geometry: Theoretical calculations can predict the lowest energy conformation of the molecule, which can be compared with experimental data from X-ray crystallography. jocpr.com

Electronic Properties: The distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential can be calculated. These properties are crucial for understanding the molecule's reactivity. jocpr.com The presence of both electron-donating (amino and hydroxyl) and electron-withdrawing (carboxyl) groups on the aromatic ring creates a complex electronic landscape.

Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (FTIR and Raman) and NMR chemical shifts. jocpr.com Comparing these calculated spectra with experimental data aids in the assignment of spectral features.

Reaction Pathway Modeling and Transition State Analysis

Computational methods can be used to model the mechanisms of chemical reactions involving 5-Amino-2,3-dihydroxybenzoic acid. This involves mapping out the potential energy surface for a given reaction to identify reactants, products, intermediates, and transition states.

For example, the oxidation of dihydroxybenzoic acid derivatives has been studied computationally to understand the electron transfer processes involved. nih.gov Similar studies on 5-Amino-2,3-dihydroxybenzoic acid could elucidate its behavior in redox reactions. Furthermore, the mechanism of its potential role in inhibiting enzymes like tyrosinase can be investigated by modeling its interaction with the enzyme's active site. acs.org This involves docking the molecule into the active site and then using quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction pathway, identifying the key interactions and the energy barriers for the reaction.

Emerging Research Directions and Future Perspectives for 5 Amino 2,3 Dihydroxybenzoic Acid

Sustainable and Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are paramount in modern chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like 5-Amino-2,3-dihydroxybenzoic acid, these principles can be applied to both its initial synthesis and subsequent derivatization.

Current research into the synthesis of aminobenzoic acid derivatives is exploring biosynthetic pathways as a greener alternative to traditional chemical methods, which often rely on petroleum-based precursors and harsh reaction conditions. mdpi.com For instance, the biosynthesis of aminobenzoic acids can start from simple carbohydrates, utilizing microbial enzymatic processes to build the aromatic core and introduce the necessary functional groups. mdpi.com While specific enzymatic routes to 5-Amino-2,3-dihydroxybenzoic acid are not yet well-established in the literature, the existing knowledge on the biosynthesis of isomers like ortho-, meta-, and para-aminobenzoic acid provides a strong foundation for future research. mdpi.com Enzymes such as decarboxylases, when used in the reverse carboxylation reaction (the bio-Kolbe–Schmitt reaction), have shown promise in the synthesis of hydroxybenzoic acids from phenolic substrates with CO2, highlighting a potential route for introducing the carboxylic acid group under mild, environmentally friendly conditions.

The derivatization of 5-Amino-2,3-dihydroxybenzoic acid can also be approached from a green chemistry perspective. The amino group, for example, can undergo acylation to form amides, and this reaction can be optimized to use greener solvents and catalysts. Similarly, the carboxylic acid group can be esterified, and research into solid-state reactions or the use of biocatalysts like lipases could offer more sustainable alternatives to traditional methods that often require stoichiometric and hazardous reagents.

| Green Chemistry Approach | Potential Application to 5-Amino-2,3-dihydroxybenzoic Acid | Advantages |

| Biocatalysis | Enzymatic synthesis from renewable feedstocks (e.g., glucose). | Reduced use of hazardous reagents, mild reaction conditions, high selectivity. |

| Green Solvents | Use of water, supercritical CO2, or bio-based solvents in synthesis and derivatization. | Reduced environmental impact and improved safety. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Minimization of waste. |

| Renewable Feedstocks | Utilization of biomass-derived precursors instead of petroleum-based ones. | Increased sustainability and reduced carbon footprint. |

Integration into Novel Catalytic Systems and Methodologies

The structural features of 5-Amino-2,3-dihydroxybenzoic acid make it an intriguing candidate for use in novel catalytic systems. The presence of multiple donor atoms (oxygen and nitrogen) suggests its potential as a ligand for metal-based catalysts. The dihydroxy and amino groups can coordinate with metal centers, potentially influencing the catalyst's activity, selectivity, and stability.

Research on related functionalized benzoic acids has demonstrated their utility in catalysis. For example, aminobenzoic acid derivatives have been used to functionalize magnetic nanoparticles, creating heterogeneous catalysts that are easily recoverable and reusable. mdpi.com The resulting catalysts have shown efficacy in multicomponent reactions under green conditions. mdpi.com While direct applications of 5-Amino-2,3-dihydroxybenzoic acid in this context are yet to be reported, its structure suggests it could be similarly employed to create robust, recyclable catalysts.

Furthermore, the aminophenol moiety within the molecule is a known structural motif in various catalytic processes. Aminophenols can act as catalysts themselves or as ligands in metal-catalyzed reactions. nih.govtaylorandfrancis.com For instance, the catalytic hydrogenation of nitrophenols to aminophenols is a well-studied reaction, and the reverse reaction or related transformations could potentially be catalyzed by systems incorporating 5-Amino-2,3-dihydroxybenzoic acid. acs.orgrsc.orgresearchgate.netnih.gov

| Catalytic Application | Potential Role of 5-Amino-2,3-dihydroxybenzoic Acid | Example from Related Systems |

| Ligand for Metal Catalysts | The dihydroxy and amino groups can chelate metal ions, forming stable complexes for various catalytic transformations. | 3,4-dihydroxybenzoic acid derivatives have been used as ligands for metal complexes with applications in inhibiting acetylcholinesterase. nih.gov |

| Heterogeneous Catalysis | Immobilization onto a solid support (e.g., nanoparticles) to create a recyclable catalyst. | Urea-benzoic acid functionalized magnetic nanoparticles have been used as a dual acidic and hydrogen bonding catalyst. mdpi.com |

| Organocatalysis | The amino and carboxylic acid groups could participate in acid-base catalysis for certain organic reactions. | Aminophenol derivatives have been explored in various catalytic transformations. nih.govtaylorandfrancis.com |

Exploration of Polymeric and Nanomaterial Applications

The multifunctionality of 5-Amino-2,3-dihydroxybenzoic acid makes it a promising monomer for the synthesis of novel polymers and a precursor for advanced nanomaterials. The presence of both amino and carboxylic acid groups allows for the formation of polyamides, while the hydroxyl groups can participate in polyesterification reactions.

The polymerization of aminophenols has been shown to produce conductive polymers with potential applications in electronics and energy storage. mdpi.com While the direct polymerization of 5-Amino-2,3-dihydroxybenzoic acid has not been extensively studied, its aminophenol core suggests the possibility of forming functional polymers with interesting electronic and physical properties. The additional hydroxyl and carboxyl groups could be used for further cross-linking or functionalization of the polymer backbone.

In the realm of nanomaterials, dihydroxybenzoic acids have been utilized as precursors for the synthesis of fluorescent carbon dots. These nanomaterials exhibit tunable optical properties and have potential applications in bioimaging and sensing. The synthesis often involves hydrothermal or solvothermal methods, which align with the principles of green chemistry. The amino group in 5-Amino-2,3-dihydroxybenzoic acid could provide a natural nitrogen-doping source during the formation of carbon dots, which is known to enhance their quantum yield and photoluminescence.

| Material Type | Potential Role of 5-Amino-2,3-dihydroxybenzoic Acid | Properties and Potential Applications |

| Polymers | Monomer for the synthesis of polyamides, polyesters, or poly(ester-amide)s. nih.govresearchgate.netresearchgate.net | Functional polymers with tunable properties for applications in materials science and biomedicine. |

| Nanoparticles | Precursor for the synthesis of carbon dots or for the surface functionalization of other nanoparticles. | Fluorescent nanomaterials for bioimaging and sensing; functionalized nanoparticles with enhanced stability and biocompatibility. dntb.gov.ua |

Development as Advanced Chemical Biology Probes and Tools (focus on chemical utility)

The unique chemical structure of 5-Amino-2,3-dihydroxybenzoic acid also positions it as a valuable scaffold for the development of advanced chemical biology probes and tools. The inherent fluorescence of some dihydroxybenzoic acid isomers and the potential for derivatization of the amino and carboxylic acid groups open up avenues for creating tailored molecules for specific biological applications. researchgate.net

The amino group can serve as a handle for bioconjugation, allowing the molecule to be attached to other biomolecules such as peptides or proteins. This could be achieved through standard amide bond formation or through more advanced techniques like "click chemistry". The resulting conjugates could be used to study biological processes or to deliver specific cargoes to cells.

Furthermore, the dihydroxybenzoic acid core could be modified to create fluorescent probes that are sensitive to their local environment. For example, the fluorescence properties of dihydroxybenzoic acid derivatives can be influenced by the polarity of the surrounding medium, making them useful for probing the microenvironment of hydrogels or biological membranes. researchgate.net The development of fluorescent D-amino acids (FDAAs) for probing bacterial cell wall synthesis provides a paradigm for how modified amino acids can be used as powerful research tools. nih.gov While not a traditional amino acid, the amino and carboxylic acid groups of 5-Amino-2,3-dihydroxybenzoic acid offer similar handles for derivatization into novel probes.

| Probe/Tool Type | Chemical Utility of 5-Amino-2,3-dihydroxybenzoic Acid | Potential Application in Chemical Biology |

| Fluorescent Probes | The aromatic core could be the basis for a fluorophore, with the functional groups allowing for tuning of photophysical properties and conjugation. researchgate.netnih.govgoogle.comnih.gov | Probing local microenvironments, sensing metal ions, or imaging biological structures. |

| Bioconjugation Handles | The amino and carboxylic acid groups provide reactive sites for attachment to biomolecules. nih.gov | Creating tagged proteins or peptides for studying their function and localization. |

| Building Block for Bioactive Molecules | The scaffold can be elaborated to synthesize more complex molecules with specific biological targets. | Development of new inhibitors or modulators of enzyme activity. |

Q & A

Basic: What are the recommended synthetic routes for 5-amino-2,3-dihydroxybenzoic acid, and how can side reactions be minimized?

Methodological Answer:

Synthesis typically involves multi-step functionalization of benzoic acid derivatives. A plausible route includes:

- Amination : Introduce the amino group via nitration followed by reduction (e.g., catalytic hydrogenation using Pd/C).

- Hydroxylation : Use directed ortho-metalation (DoM) strategies or hydroxyl-protecting groups (e.g., acetyl) to selectively install hydroxyl groups at positions 2 and 3 .

- Side Reaction Mitigation : Control reaction temperature (<50°C) and pH (neutral to slightly acidic) to prevent over-oxidation or decarboxylation. Monitor intermediates via TLC or HPLC .

Basic: What analytical techniques are critical for characterizing 5-amino-2,3-dihydroxybenzoic acid?

Methodological Answer:

- X-ray Crystallography : Resolve crystal structures using SHELXL for precise determination of bond angles and hydrogen-bonding networks .

- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns. Aromatic protons typically appear between δ 6.5–7.5 ppm, while hydroxyl protons may show broad peaks due to hydrogen bonding .

- Mass Spectrometry : High-resolution ESI-MS can validate molecular weight (expected m/z ~199.1 for CHNO).

Advanced: How do electrochemical properties of 5-amino-2,3-dihydroxybenzoic acid compare to non-aminated dihydroxybenzoic acids?

Methodological Answer:

- Cyclic Voltammetry : Measure reduction potentials in aqueous buffer (pH 7.4). The amino group may lower the oxidation potential due to electron-donating effects, altering redox behavior compared to 2,3-dihydroxybenzoic acid (reported E ~5.2 V) .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31+G*) to correlate experimental data with frontier molecular orbital energies .

Advanced: What computational strategies predict the interaction of 5-amino-2,3-dihydroxybenzoic acid with enzymatic targets like GABA-AT?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding poses in GABA-AT’s active site (PDB: 1OHV). The hydroxyl and amino groups may form hydrogen bonds with Lys329 or PLP cofactors .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-inhibitor complexes. Focus on salt bridges and hydration effects near the carboxylate group.

Advanced: How does steric and electronic substitution influence the stability of 5-amino-2,3-dihydroxybenzoic acid derivatives?

Methodological Answer:

- Steric Effects : Bulkier substituents (e.g., methyl at position 4) reduce rotational freedom, enhancing thermal stability (TGA analysis recommended).

- Electronic Effects : Electron-withdrawing groups (e.g., nitro) destabilize the carboxylate moiety, increasing susceptibility to decarboxylation. Monitor via FT-IR for CO release peaks .

Advanced: What are the implications of 5-amino-2,3-dihydroxybenzoic acid in pharmacological applications based on structural analogs?

Methodological Answer:

- Anti-inflammatory Potential : Compare IC values against COX-1/2 with salicylic acid derivatives. Use in vitro assays (e.g., LPS-induced RAW 264.7 macrophages) to quantify prostaglandin suppression .

- Patent Insights : A recent patent (EP 2023) highlights amino-dihydroxyphthalazinedione derivatives for neurological applications, suggesting possible synergy with fumarate esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.